
Phenylboronic acid
Overview
Description
Phenylboronic acid, also known as benzeneboronic acid, is an organic compound with the chemical formula C₆H₇BO₂. It is a white to yellow powder that is commonly used in organic synthesis. This compound contains a phenyl group (C₆H₅) attached to a boronic acid group (B(OH)₂). This compound is known for its mild Lewis acidity and stability, making it an important reagent in various chemical reactions .
Preparation Methods
Phenylboronic acid can be synthesized through several methods:
Electrophilic Borates: Another method involves trapping phenylmetal intermediates from phenyl halides or directed ortho-metalation using electrophilic borates.
Transmetalation: Phenylsilanes and phenylstannanes can transmetalate with BBr₃, followed by hydrolysis to form this compound.
Transition Metal Catalysis: Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts.
Chemical Reactions Analysis
Phenylboronic acid undergoes various chemical reactions:
- Reaction: PhB(OH)₂ + R-X → Ph-R + B(OH)₃ (where R is an organic halide)
Dehydration: The dehydration of this compound gives boroxines, the trimeric anhydrides of this compound.
Cross-Coupling Reactions: This compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a source of a phenyl group
Complex Formation: This compound forms reversible complexes with diols and polyols, which is useful for saccharide recognition.
Scientific Research Applications
Drug Delivery Systems
Phenylboronic Acid-Decorated Nanoparticles
this compound is utilized in the design of nanoparticles for targeted drug delivery. For instance, this compound-decorated soy protein nanoparticles have been developed to improve drug accumulation in tumor tissues. These nanoparticles can actively target sialic acid overexpressed on cancer cells while also enhancing the tumor microenvironment by reducing interstitial fluid pressure and solid stress. In vitro studies demonstrated that 30 nm-sized nanoparticles loaded with doxorubicin exhibited superior cellular uptake and cytotoxicity compared to larger sizes .
Layer-by-Layer Assemblies
PBA-functionalized layer-by-layer assemblies have been explored for their potential in drug delivery systems. These assemblies can respond to glucose levels, facilitating glucose-triggered insulin release. The dynamic nature of PBA allows for the encapsulation of insulin within these films, releasing it in response to elevated glucose concentrations while remaining stable under normal physiological conditions .
Biosensors
Glucose Sensors
The ability of this compound to bind selectively with glucose has led to its application in the development of glucose sensors. PBA-modified electrodes are used to create electrochemical sensors that can detect glucose levels accurately. This application is particularly relevant for diabetes management, where continuous glucose monitoring is crucial .
Diagnostic Applications
this compound's interactions with carbohydrates are leveraged in diagnostic assays. Its ability to form complexes with specific sugars allows for the development of biosensors that can detect disease markers based on glycan changes associated with various health conditions .
Cancer Therapy
Inhibition of Cancer Cell Migration
Research has shown that this compound selectively inhibits the migration and viability of cancer cells, making it a promising candidate for cancer treatment. Studies indicate that PBA is more potent than boric acid in targeting metastatic properties of prostate and breast cancer cells without affecting non-tumorigenic cells . This selectivity highlights its potential as a therapeutic agent aimed at reducing cancer metastasis.
Polymeric Drug Carriers
PBA's ability to form stable complexes with diols has been exploited to create polymeric carriers that can deliver chemotherapeutic agents directly to tumor sites. These carriers can enhance the efficacy of drugs while minimizing side effects associated with conventional therapies .
Tissue Engineering
Scaffolds for Regenerative Medicine
In tissue engineering, this compound-based materials are being investigated as scaffolds due to their biocompatibility and ability to promote cell adhesion and growth. The reversible bonding properties of PBA allow for the development of dynamic scaffolds that can release growth factors or drugs in response to environmental stimuli .
Case Studies and Data Tables
Mechanism of Action
Phenylboronic acid exerts its effects through its ability to form reversible covalent bonds with diols and polyols. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is particularly useful in saccharide recognition and drug delivery systems .
Comparison with Similar Compounds
Phenylboronic acid is unique compared to other boronic acids due to its phenyl group, which provides specific reactivity and stability. Similar compounds include:
Methylboronic Acid (CH₃B(OH)₂): Contains a methyl group instead of a phenyl group.
Vinylboronic Acid (CH₂=CHB(OH)₂): Contains a vinyl group.
2-Formylthis compound (C₇H₇BO₃): Contains a formyl group attached to the phenyl ring.
This compound’s unique ability to form stable complexes with diols and its application in cross-coupling reactions make it a valuable compound in various fields of research and industry.
Biological Activity
Phenylboronic acid (PBA) is a versatile compound with significant biological activity, particularly in the fields of cancer therapy and plant biology. This article delves into its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of this compound
This compound is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl group and hydroxyl groups. Its unique reactivity, particularly with diols, has made it a valuable tool in medicinal chemistry and biochemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation evaluated the antiproliferative effects of PBA and its derivatives on various cancer cell lines, including A2780 ovarian cancer cells.
Key Findings
- Mechanism of Action : PBA derivatives induce cell cycle arrest and apoptosis in cancer cells. The study demonstrated that certain derivatives led to significant accumulation of p21, a cyclin-dependent kinase inhibitor, resulting in G2/M phase arrest .
- Structure-Activity Relationship : The potency of PBA derivatives varies significantly based on structural modifications. For instance, 2-fluoro-6-formylthis compound exhibited strong antiproliferative activity across multiple cancer cell lines, while other modifications led to decreased activity .
Table 1: Antiproliferative Activity of PBA Derivatives
Compound | IC50 (μM) | Cell Line |
---|---|---|
2-Fluoro-6-formylthis compound | 18 | A2780 |
3-Morpholino-5-fluorobenzoxaborole | 27 | A2780 |
This compound | >200 | Various |
Mechanisms in Plant Biology
Phenylboronic acids also play a crucial role in plant biology. They are known to interact with cis-diols present in various biomolecules, influencing physiological processes.
Research Insights
- Cellular Effects : Studies indicate that treatment with phenylboronic acids can disrupt cellular structures, leading to morphological changes in plant cells. For example, PBA treatment resulted in the gradual disappearance of cytoplasmic strands and alterations in nuclear morphology .
- Boron Functionality : The biological activity of boron compounds like PBA is linked to their ability to form complexes with sugars and other diols, which can affect nutrient transport and metabolism in plants .
Case Studies
- Cancer Therapy : A study on the effects of this compound derivatives on ovarian cancer cells revealed that these compounds could effectively induce apoptosis through caspase activation and cell cycle disruption. This positions them as promising candidates for further development as anticancer agents .
- Plant Physiology : Research investigating the role of phenylboronic acids in plant systems demonstrated their influence on cellular integrity and function, suggesting potential applications in enhancing plant growth or stress responses .
Q & A
Q. Basic: How does phenylboronic acid's solubility vary across organic solvents, and what experimental methods are used to characterize it?
This compound exhibits high solubility in ethers and ketones (e.g., acetone, dipropyl ether) but low solubility in hydrocarbons like methylcyclohexane. This behavior is attributed to solvent polarity and hydrogen-bonding interactions. A dynamic method is commonly employed to measure solubility: the compound is dissolved in a solvent under controlled agitation and temperature until saturation, followed by gravimetric or spectroscopic quantification . For data correlation, polynomial equations better fit this compound due to equilibrium reactions forming anhydrides, while its cyclic esters (e.g., pinacol ester) align with the Redlich–Kister equation .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Hazard Mitigation : Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion, as this compound is harmful (Section 2 of SDS) .
- Storage : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (Section 4 of SDS) .
Q. Advanced: What mechanisms drive the decomposition of this compound derivatives under catalytic conditions?
Decomposition pathways depend on intermediates (e.g., diphenylborinic acid) and catalysts like palladium or copper. For example:
- Palladium-Catalyzed Reactions : Intermediates (e.g., triphenylboron) activate NaTPB decomposition, independent of concentration .
- Copper-Catalyzed Decomposition : In alkaline solutions (1.5 M NaOH), pseudo-first-order kinetics dominate, with temperature (25°C vs. 40°C) significantly affecting degradation rates. High-performance liquid chromatography (HPLC) tracks phenylborate and phenol byproducts .
Q. Advanced: How do substituents (e.g., trifluoromethyl groups) influence this compound's electronic and physicochemical properties?
Substituents alter electron density and steric effects. For example:
- Trifluoromethyl Groups : Enhance acidity via electron-withdrawing effects, improving binding to diols in biosensing. Spectroscopic methods (e.g., O NMR) and computational studies (DFT/B3LYP) quantify these changes .
- Ortho-Substituents : Intramolecular interactions (e.g., in 2-amino this compound) lower pKa, enabling physiological applications. X-ray crystallography and molecular docking validate these structural effects .
Q. Advanced: What strategies improve this compound's efficacy in biosensing interfaces?
- Electron-Donating Functional Groups : Grafting via secondary amines or amidophosphates reduces pKa, enhancing diol-binding at neutral pH .
- Layer-by-Layer (LbL) Films : this compound-appended insulin and poly(vinyl alcohol) form reversible 1,3-diol bonds, enabling glucose-responsive drug delivery. Dynamic light scattering (DLS) and fluorescence spectroscopy monitor film stability .
Q. Advanced: How do catalysts and reaction conditions affect this compound's decomposition kinetics?
- Catalyst Role : Copper (10 mg/L) accelerates decomposition in NaOH, with pseudo-first-order rate constants (k = 0.001–0.003 h at 25°C) derived from regression analysis .
- Temperature Dependence : At 40°C, decomposition rates double compared to 25°C, linked to increased hydroxyl radical activity. Controlled experiments under flowing air isolate oxidative pathways .
Properties
IUPAC Name |
phenylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
Record name | phenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phenylboronic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059179 | |
Record name | Boronic acid, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
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Molecular Weight |
121.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS] | |
Record name | Benzeneboronic acid | |
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Vapor Pressure |
0.00000856 [mmHg] | |
Record name | Benzeneboronic acid | |
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CAS No. |
98-80-6 | |
Record name | Phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-80-6 | |
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Record name | Benzeneboronic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098806 | |
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Record name | Phenylboronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01795 | |
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Record name | Phenylboronic acid | |
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Record name | Boronic acid, B-phenyl- | |
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Record name | Boronic acid, phenyl- | |
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Record name | Dihydroxy(phenyl)borane | |
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Record name | BENZENEBORONIC ACID | |
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